molecular formula C7H15BO2 B14656432 Dimethyl cyclopentylboronate CAS No. 41156-60-9

Dimethyl cyclopentylboronate

Cat. No.: B14656432
CAS No.: 41156-60-9
M. Wt: 142.01 g/mol
InChI Key: XKVXABOILVNHCI-UHFFFAOYSA-N
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Description

Dimethyl cyclopentylboronate is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boron atom bonded to a cyclopentyl group and two methyl groups. Organoboron compounds, including this compound, are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl cyclopentylboronate can be synthesized through several methods. One common approach involves the hydroboration of cyclopentene with borane-dimethyl sulfide complex, followed by oxidation with hydrogen peroxide to yield the desired product. The reaction typically proceeds under mild conditions, making it an efficient and practical method for laboratory synthesis .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroboration processes using specialized reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is crucial for optimizing production efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: Dimethyl cyclopentylboronate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of dimethyl cyclopentylboronate involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling and hydroboration. In biological systems, boron compounds can interact with cellular components, potentially affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

  • Dimethyl phenylboronate
  • Dimethyl butylboronate
  • Dimethyl hexylboronate

Comparison: Dimethyl cyclopentylboronate is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties compared to other boron compounds. This uniqueness makes it particularly useful in specific reactions where the cyclopentyl group can influence the reactivity and selectivity of the compound .

Properties

CAS No.

41156-60-9

Molecular Formula

C7H15BO2

Molecular Weight

142.01 g/mol

IUPAC Name

cyclopentyl(dimethoxy)borane

InChI

InChI=1S/C7H15BO2/c1-9-8(10-2)7-5-3-4-6-7/h7H,3-6H2,1-2H3

InChI Key

XKVXABOILVNHCI-UHFFFAOYSA-N

Canonical SMILES

B(C1CCCC1)(OC)OC

Origin of Product

United States

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